molecular formula C6H6N4OS B3354051 Heteroxanthine, 2-thio- CAS No. 5730-09-6

Heteroxanthine, 2-thio-

Cat. No.: B3354051
CAS No.: 5730-09-6
M. Wt: 182.21 g/mol
InChI Key: DTBQXFPNEUQMFC-UHFFFAOYSA-N
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Description

Heteroxanthine, 2-thio- is a sulfur-containing derivative of heteroxanthine, a compound known for its biological activity. It is a heterocyclic compound with a sulfur atom replacing one of the oxygen atoms in the xanthine structure. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thio-heteroxanthine typically involves the introduction of a sulfur atom into the xanthine structure. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents. For example, 2-chloroxanthine can be reacted with thiourea under basic conditions to yield 2-thio-heteroxanthine . Another approach involves the cyclization of appropriate precursors in the presence of sulfur sources, such as elemental sulfur or thiols .

Industrial Production Methods

Industrial production of 2-thio-heteroxanthine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thio-heteroxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of 2-thio-heteroxanthine .

Scientific Research Applications

2-Thio-heteroxanthine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thio-heteroxanthine involves its interaction with specific molecular targets. It acts as a non-selective antagonist of adenosine receptors, which are involved in various physiological processes. By blocking these receptors, 2-thio-heteroxanthine can modulate the release of neurotransmitters such as norepinephrine, dopamine, and serotonin . This mechanism underlies its potential therapeutic effects, including its ability to slow the progression of myopia .

Comparison with Similar Compounds

2-Thio-heteroxanthine is similar to other xanthine derivatives, such as:

The uniqueness of 2-thio-heteroxanthine lies in the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts .

Properties

IUPAC Name

7-methyl-2-sulfanylidene-3H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBQXFPNEUQMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205921
Record name Heteroxanthine, 2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-09-6
Record name 2-Thio-heteroxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005730096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heteroxanthine, 2-thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heteroxanthine, 2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIO-HETEROXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4RN0OO3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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